阿维替德

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

阿维替德具有广泛的科学研究应用,包括:

作用机制

准备方法

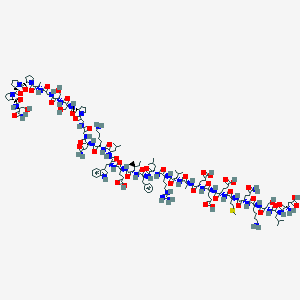

阿维替德的合成涉及对埃克塞那肽的化学修饰,埃克塞那肽是一种最初从希拉毒蜥唾液中提取的肽。 合成路线通常包括固相肽合成(SPPS),该方法允许将氨基酸按顺序添加到正在生长的肽链中 . SPPS的反应条件涉及使用保护的氨基酸、偶联试剂和脱保护剂,以确保肽的正确序列和结构 . 阿维替德的工业生产方法可能涉及大规模SPPS,随后进行高性能液相色谱(HPLC)等纯化过程,以达到所需的纯度和质量 .

化学反应分析

阿维替德经历各种化学反应,主要涉及其肽键。这些反应包括:

这些反应中常用的试剂和条件包括过氧化氢等氧化剂、二硫苏糖醇等还原剂以及用于肽键形成的各种偶联试剂 . 这些反应形成的主要产物通常是具有改善的治疗特性的修饰肽 .

相似化合物的比较

阿维替德因其特殊的肽结构和作用机制而在GLP-1受体拮抗剂中是独一无二的。类似的化合物包括:

埃克塞那肽: 一种用于治疗2型糖尿病的GLP-1受体激动剂.

利拉鲁肽: 另一种GLP-1受体激动剂,在糖尿病和肥胖管理中应用.

度拉糖肽: 一种长效GLP-1受体激动剂,用于控制糖尿病中的血糖.

与这些激动剂不同,阿维替德起着拮抗剂的作用,使其特别适用于以过度胰岛素分泌为特征的疾病 . 这种独特的作用机制使阿维替德有别于其他靶向GLP-1受体的化合物,并突出了其作为新型治疗剂的潜力 .

属性

IUPAC Name |

4-[[2-[[2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[4-amino-1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C149H234N40O47S/c1-14-78(10)120(185-139(227)98(62-81-29-16-15-17-30-81)177-136(224)97(61-76(6)7)175-129(217)88(35-24-53-158-149(156)157)172-144(232)119(77(8)9)184-122(210)79(11)164-126(214)90(41-46-114(199)200)168-131(219)91(42-47-115(201)202)169-132(220)92(43-48-116(203)204)170-134(222)94(50-58-237-13)171-130(218)89(40-45-109(153)194)167-127(215)86(33-20-22-51-150)166-140(228)103(72-192)182-137(225)95(59-74(2)3)174-123(211)84(152)64-118(207)208)145(233)173-93(44-49-117(205)206)133(221)178-99(63-82-66-159-85-32-19-18-31-83(82)85)138(226)176-96(60-75(4)5)135(223)165-87(34-21-23-52-151)128(216)179-100(65-110(154)195)124(212)161-67-111(196)160-69-113(198)186-54-25-36-105(186)142(230)183-104(73-193)141(229)181-102(71-191)125(213)162-68-112(197)163-80(12)146(234)188-56-27-38-107(188)148(236)189-57-28-39-108(189)147(235)187-55-26-37-106(187)143(231)180-101(70-190)121(155)209/h15-19,29-32,66,74-80,84,86-108,119-120,159,190-193H,14,20-28,33-65,67-73,150-152H2,1-13H3,(H2,153,194)(H2,154,195)(H2,155,209)(H,160,196)(H,161,212)(H,162,213)(H,163,197)(H,164,214)(H,165,223)(H,166,228)(H,167,215)(H,168,219)(H,169,220)(H,170,222)(H,171,218)(H,172,232)(H,173,233)(H,174,211)(H,175,217)(H,176,226)(H,177,224)(H,178,221)(H,179,216)(H,180,231)(H,181,229)(H,182,225)(H,183,230)(H,184,210)(H,185,227)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H4,156,157,158) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVKKHALHSUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C149H234N40O47S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Exendin (9-39) acts as a potent and specific antagonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) [, , , , , , , ]. By competitively binding to GLP-1R, it blocks the actions of endogenous GLP-1, a hormone released from the gut that typically stimulates insulin secretion and inhibits glucagon secretion [, , ]. This antagonism leads to several downstream effects, including:

- Reduced Insulin Secretion: Exendin (9-39) effectively diminishes glucose-stimulated insulin release from pancreatic β-cells [, , , ].

- Increased Glucagon Secretion: By blocking GLP-1's inhibitory effect on glucagon, Exendin (9-39) can lead to increased glucagon levels [, ].

- Modulation of Gastric Emptying: Exendin (9-39) has been shown to influence gastric emptying rates, but the direction of this effect (acceleration or delay) might depend on factors like dose and experimental model [, ].

ANone: While the provided abstracts do not contain detailed spectroscopic data, the following information can be derived:

- Molecular Formula: Exendin (9-39) is a 31 amino acid peptide fragment of Exenatide []. The exact sequence is His-Gly-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Leu-Ser-Lys-Gln-Met-Glu-Glu-Glu-Ala-Val-Arg-Leu-Phe-Ile-Glu-Trp-Leu-Lys-Asn-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser [].

ANone: The abstracts primarily focus on the biological activity and therapeutic potential of Exendin (9-39). Information regarding material compatibility and stability under various conditions (temperature, pH, solvents) is not discussed.

A: Exendin (9-39) is a peptide hormone antagonist and does not exhibit catalytic properties. It functions by binding to a receptor and blocking its activation, not by catalyzing chemical reactions [, ].

ANone: The provided research abstracts do not mention the use of computational chemistry, simulations, QSAR models, or related methods in the study of Exendin (9-39).

A: While specific SAR studies are not detailed in these abstracts, it is known that Exendin (9-39) is a truncated form of the GLP-1R agonist exendin-4, which itself is derived from the venom of the Gila monster []. The truncation is responsible for converting Exendin (9-39) into a GLP-1R antagonist []. This suggests that the N-terminal region of exendin-4 is crucial for receptor activation, while the truncated form (Exendin (9-39)) retains binding affinity but lacks the ability to activate the receptor, thus acting as an antagonist.

ANone: The provided abstracts do not contain information about specific SHE regulations pertaining to Exendin (9-39). As a peptide drug in development, it would be subject to standard regulatory guidelines and assessments for safety, environmental impact, and responsible handling.

ANone: Several abstracts highlight the efficacy of Exendin (9-39) in both in vitro and in vivo settings:

- In Vitro: Exendin (9-39) effectively inhibits GLP-1-induced insulin secretion in isolated pancreatic islets from various models, including wild-type mice, a mouse model of hyperinsulinism (Sur1-/- mice), and islets from an infant with congenital hyperinsulinism [].

- In Vivo:

- Animal models: Exendin (9-39) administration reduces postprandial insulin concentrations and ameliorates hypoglycemia in rodent models [, ].

- Clinical Studies: Preliminary clinical trials demonstrate that subcutaneous injection of Exendin (9-39) attenuates the insulinotropic effect of GLP-1 and prevents hypoglycemia in patients with post-bariatric hypoglycemia [, , ].

ANone: The provided abstracts do not mention specific mechanisms of resistance or cross-resistance to Exendin (9-39). As a peptide drug targeting the GLP-1R, potential resistance mechanisms could involve receptor mutations or downstream signaling alterations.

A: While specific historical milestones are not outlined, the research highlights the evolution of understanding regarding the role of GLP-1 in glucose homeostasis and the development of Exendin (9-39) as a tool to investigate and potentially treat conditions related to GLP-1 overactivity [, , ]. The identification of Exendin (9-39) as a GLP-1R antagonist provided a valuable research tool to dissect the physiological and pharmacological roles of GLP-1 [, ]. Furthermore, the promising results from early clinical trials suggest that Exendin (9-39) could potentially represent a first-in-class treatment for post-bariatric hypoglycemia [, , ], marking a significant milestone in addressing this challenging condition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride](/img/structure/B145215.png)

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)

![2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B145236.png)